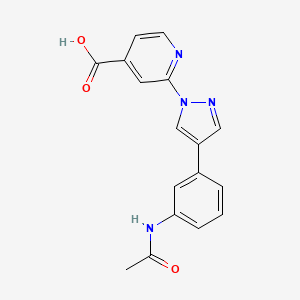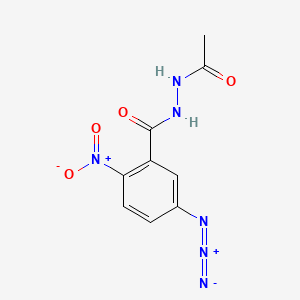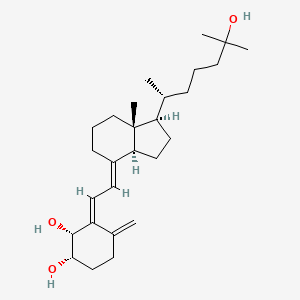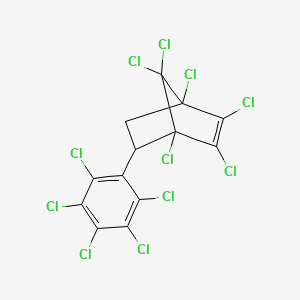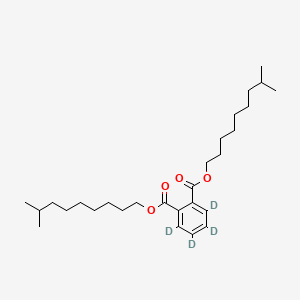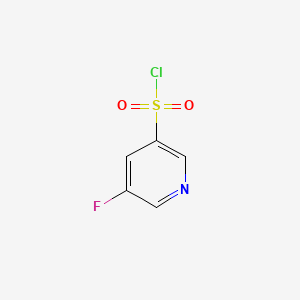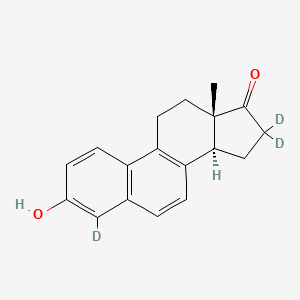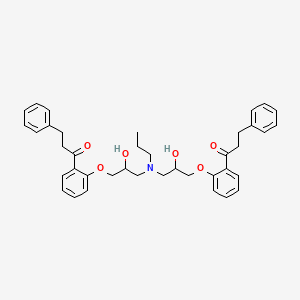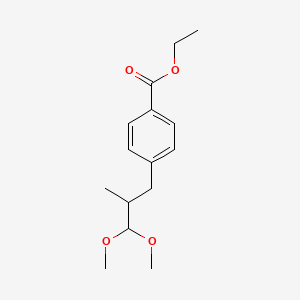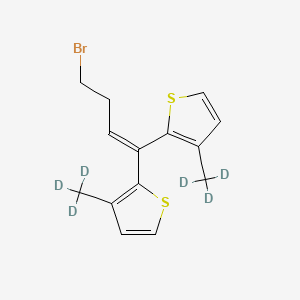
2,2'-(4-溴-1-丁烯亚基)双-3-甲基-d6-噻吩
描述
科学研究应用
Environmental Monitoring and Analysis
Specific Scientific Field
Analytical chemistry, environmental science, and toxicology.
Summary
Stable isotope-labeled compounds, such as 2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene , are used as environmental pollutant standards. These compounds serve as reference materials for detecting pollutants in air, water, soil, sediment, and food. Researchers employ them to calibrate analytical instruments, validate methods, and ensure accurate measurements.
Methods of Application
Researchers prepare standard solutions of the labeled compound at known concentrations. They then use these solutions to spike environmental samples (e.g., water, soil extracts, or food matrices). Analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantify the labeled compound alongside the target pollutants. By comparing the labeled compound’s response to the target analytes, scientists can accurately determine pollutant concentrations.
Results and Outcomes
The use of stable isotope-labeled compounds enhances the accuracy and reliability of environmental monitoring. Researchers can trace pollutant fate, transport, and transformation in complex matrices. Additionally, these labeled standards aid in method validation and quality control, ensuring robust data for environmental risk assessments .
Materials Science and Organic Electronics
Specific Scientific Field
Materials science, organic semiconductors, and optoelectronics.
2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene
serves as a building block for designing organic semiconductors. These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Methods of Application
Researchers incorporate the labeled compound into conjugated polymers or small molecules. These materials exhibit semiconducting properties due to their extended π-conjugation. By introducing isotopic labeling, scientists can study charge transport, energy levels, and molecular packing.
Results and Outcomes
Isotopically labeled organic semiconductors allow precise characterization of electronic properties. Researchers investigate charge carrier mobility, exciton dynamics, and device performance. These insights contribute to the development of efficient and stable organic electronic devices .
These are just three of the many exciting applications of 2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene . Its versatility and unique properties continue to inspire research across various scientific disciplines. If you’d like further details or explore additional applications, feel free to ask! 😊 .
属性
IUPAC Name |
2-[4-bromo-1-[3-(trideuteriomethyl)thiophen-2-yl]but-1-enyl]-3-(trideuteriomethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrS2/c1-10-5-8-16-13(10)12(4-3-7-15)14-11(2)6-9-17-14/h4-6,8-9H,3,7H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXSGXVUQKRSCK-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCBr)C2=C(C=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCBr)C2=C(C=CS2)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione](/img/structure/B584932.png)
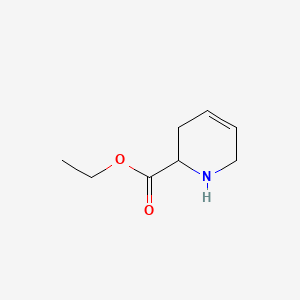
![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)
